![molecular formula C7H4F4S B599376 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 1978-16-1](/img/structure/B599376.png)

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene

カタログ番号:

B599376

CAS番号:

1978-16-1

分子量:

196.163

InChIキー:

TVPLRFBCAFOFTM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

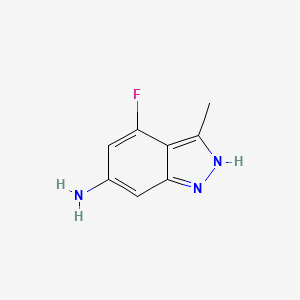

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene, also known as 2-fluorophenyl trifluoromethyl sulfide, is a chemical compound with the CAS Number: 1978-16-1 . It has a molecular weight of 196.17 . It is a liquid at room temperature .

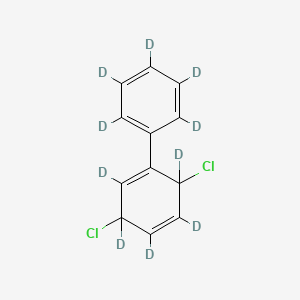

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a trifluoromethyl sulfide group attached to it . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 196.17 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Material Applications

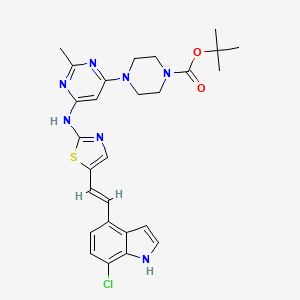

- Versatile Synthetic Applications : The synthesis of 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene derivatives has been explored for various applications. For example, [(trifluoromethyl)sulfanyl]benzene has been synthesized from trifluoromethyl triflate through reactions that highlight its utility as a precursor for further chemical modifications, demonstrating its role in constructing complex molecular structures (Kolomeitsev, Vorobyev, & Gillandt, 2008).

- Material Science : In the context of material science, fluorinated polyimides synthesized from derivatives of this compound have shown excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Pharmaceutical Chemistry

- Drug Discovery Tools : The introduction of fluorine atoms or fluorinated groups into organic molecules, including those derived from this compound, can lead to significant changes in their physical, chemical, or biological properties. These modifications are critical in the development of pharmaceuticals, agrochemicals, and materials science. Fluoroalkylation reactions, including those with fluorinated sulfones, demonstrate the importance of such derivatives in creating compounds with enhanced properties (Rong, Ni, Wang, Kuang, Gu, & Hu, 2017).

- Medicinal Chemistry : Trifluoromethyl ethers and thioethers, potentially derived from reactions involving this compound, are of particular interest due to their unique properties. The synthesis of such compounds is crucial because the OCF3 and SCF3 groups can significantly impact the lipophilicity, stability, and biological activity of pharmaceuticals (Landelle, Panossian, & Leroux, 2014).

Safety and Hazards

特性

IUPAC Name |

1-fluoro-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPLRFBCAFOFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677625 | |

| Record name | 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-16-1 | |

| Record name | 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Methyl viologen hydrochloride (1.17 g) in N,N-dimethylformamide (80 mL) at 25° C. was saturated with trifluoromethyl iodide, treated with 2-fluorobenzenethiol (9.7 mL) and triethylamine (20 mL), stirred for 24 hours, diluted with water (240 mL) and extracted with diethyl ether. The extract was washed with 1M aqueous NaOH, saturated ammonium chloride and brine and concentrated.

[Compound]

Name

Methyl viologen hydrochloride

Quantity

1.17 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)